1-(3-Bromo-5-nitropyridin-2-YL)piperazine
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Overview
Description
1-(3-Bromo-5-nitropyridin-2-yl)piperazine is an organic compound with the molecular formula C9H11BrN4O2. It is a halogenated heterocyclic compound that contains both bromine and nitro functional groups attached to a pyridine ring, which is further connected to a piperazine moiety.
Preparation Methods
The synthesis of 1-(3-Bromo-5-nitropyridin-2-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-nitropyridine and piperazine.
Reaction Conditions: The reaction between 3-bromo-5-nitropyridine and piperazine is usually carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. A base, such as potassium carbonate, is often added to facilitate the reaction.
Chemical Reactions Analysis
1-(3-Bromo-5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the piperazine ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Scientific Research Applications
1-(3-Bromo-5-nitropyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of halogenated heterocycles with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
1-(3-Bromo-5-nitropyridin-2-yl)piperazine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, 3-Bromo-5-nitropyridine, and 4-Amino-3-bromo-5-nitropyridine share structural similarities.
Properties
Molecular Formula |
C9H11BrN4O2 |
---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
1-(3-bromo-5-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C9H11BrN4O2/c10-8-5-7(14(15)16)6-12-9(8)13-3-1-11-2-4-13/h5-6,11H,1-4H2 |
InChI Key |
OSQUTVIVKAKFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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